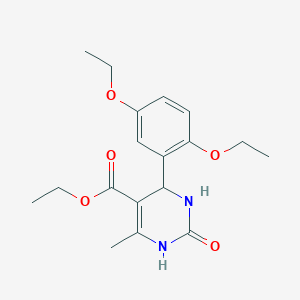
2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the pyrrole family
Preparation Methods
The synthesis of 2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired pyrrole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Chemical Reactions Analysis
2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds such as:
2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile: This compound shares similar functional groups but differs in the position of the carbonitrile group.
N-(2-amino-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but contains an acetamide group instead of a pyrrole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14ClN3O |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C18H14ClN3O/c1-23-15-8-6-14(7-9-15)22-11-17(16(10-20)18(22)21)12-2-4-13(19)5-3-12/h2-9,11H,21H2,1H3 |
InChI Key |
QPUMUNBGECKLPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=C2N)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole](/img/structure/B11472397.png)
![6'-Amino-1-[(4-fluorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11472406.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide](/img/structure/B11472422.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11472424.png)

![N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B11472435.png)

![methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11472453.png)

![3-(4-Fluorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472479.png)

![8-(3-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472487.png)
![N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide](/img/structure/B11472488.png)
![6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11472496.png)
